(S)-(+)-1-环己基乙胺

描述

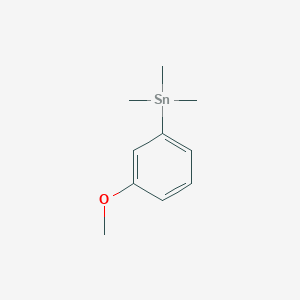

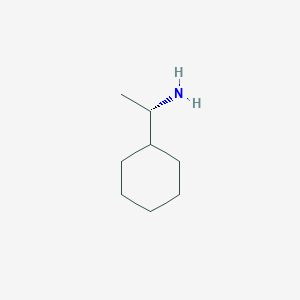

(S)-(+)-1-Cyclohexylethylamine, also known as S-CEA, is an organic compound with a wide range of applications in scientific research. It is a chiral amine with a cyclohexyl substituent and is used in a variety of research fields, including biochemistry, physiology, and pharmacology. S-CEA has been studied extensively for its ability to modulate the activity of various receptors and enzymes, as well as its ability to interact with other compounds.

科学研究应用

手性拆分和晶体结构:(Bereczki 等人,2019 年) 使用环己基乙胺作为拆分剂探索了氯扁桃酸的光学拆分。该研究重点介绍了所得非对映异构体的晶体结构和形成的双盐。

毛细管电泳中的对映体分离:(龚和豪瑟,2005 年) 在毛细管电泳中利用环己基乙胺对胺进行对映体分离。该研究展示了高分辨率分离和高效的检测方法。

手性识别和分子机制:(坂井、樱井和日山,2006 年) 的研究重点是涉及环己基乙胺和扁桃酸的分辨系统中的手性识别的分子机制。该研究提供了对分子识别过程及其对溶剂介电性质依赖性的见解。

配合物的合成和结构表征:(陈等人,1998 年) 合成了并对含有手性胺配体的四键配合物(包括环己基乙胺)进行了结构表征。这项研究有助于理解此类配合物的光学活性和分子结构。

对映选择性荧光识别:(李等人,2007 年) 讨论了环己烷基分子对映选择性荧光识别手性酸。该研究重点介绍了环己基乙胺衍生物在选择性传感应用中的潜力。

氨基-鏻盐的对映选择性识别:(拉贾塞卡等人,2020 年) 研究了手性氨基-鏻盐对包括环己基乙胺在内的对映体化合物的手性选择性识别。该研究提供了对涉及手性歧视的结合选择性和非共价相互作用的见解。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(1S)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17430-98-7 | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique property of (S)-(+)-1-Cyclohexylethylamine makes it particularly interesting for crystallography studies?

A1: (S)-(+)-1-Cyclohexylethylamine exhibits a remarkable ability to undergo chirality inversion within a crystal lattice solely upon exposure to light. [, ] This phenomenon, observed in crystals of certain cobalt complexes containing (S)-(+)-1-Cyclohexylethylamine, allows researchers to directly observe and study the dynamics of chiral molecules within a solid-state environment. [, , ] This has significant implications for understanding solid-state reactions and developing new methods for chiral synthesis.

Q2: Beyond its role in asymmetric synthesis, what other applications have been explored for (S)-(+)-1-Cyclohexylethylamine?

A3: (S)-(+)-1-Cyclohexylethylamine has been incorporated into the synthesis of novel chiral lead-free semiconductors, specifically (R)/(S)-CHEA4Bi2BrxI10-x crystals and thin films. [] These materials exhibit intriguing optical properties, including tunable circular dichroism and long-lived excitations with optically induced chirality memory. [] This discovery paves the way for potential applications in semiconductor lighting, optical communication, and spintronics.

Q3: Can you elaborate on how the crystal structure influences the photo-induced chirality inversion of (S)-(+)-1-Cyclohexylethylamine in cobalt complexes?

A4: X-ray crystallographic studies have revealed that the shape and size of the reaction cavity surrounding the (S)-(+)-1-Cyclohexylethylamine moiety within the crystal lattice directly influence the chirality inversion process. [, , ] The presence of different solvents or ligands can alter this cavity, leading to variations in the inversion pathway and final enantiomeric ratios. [, ] This underscores the importance of crystal engineering in controlling solid-state reactions.

Q4: Are there any known applications of (S)-(+)-1-Cyclohexylethylamine in the development of antimicrobial agents?

A5: While not directly used as an antimicrobial agent, research has shown that (S)-(+)-1-Cyclohexylethylamine can be a component of plant extracts with antimicrobial properties. For instance, it was identified in extracts from Juglans regia tree bark, which exhibited activity against various human pathogens. [] This finding suggests that further investigation into the potential of (S)-(+)-1-Cyclohexylethylamine or its derivatives in medicinal chemistry might be warranted.

Q5: Has (S)-(+)-1-Cyclohexylethylamine been used in the synthesis of other chiral heterocyclic compounds?

A6: Yes, (S)-(+)-1-Cyclohexylethylamine has been successfully employed in the preparation of chiral 2,3-dihydro-1H-1,3,2-diazaboroles. [] These compounds, featuring a boron atom within a five-membered ring, are of interest for their potential applications in various fields, including catalysis and materials science. The use of (S)-(+)-1-Cyclohexylethylamine allows for the introduction of chirality into these structures, expanding their potential applications in asymmetric synthesis and other areas.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)